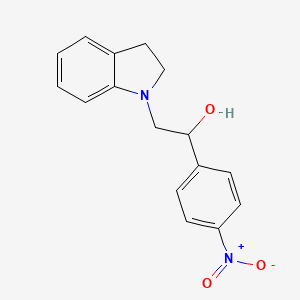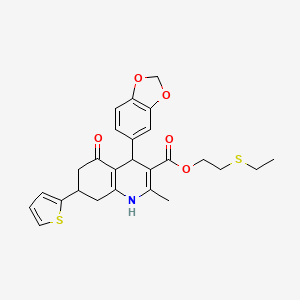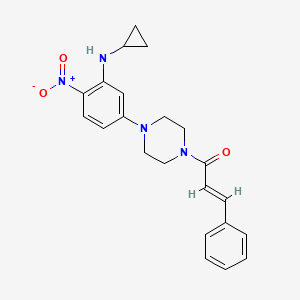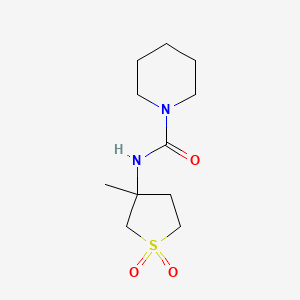![molecular formula C15H15NO5S B3957325 4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B3957325.png)
4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one
Übersicht
Beschreibung
4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one, also known as sulfoxaflor, is a novel insecticide that has been developed to control a wide range of agricultural pests. Sulfoxaflor belongs to the class of sulfoximines, which are known for their high potency and selectivity against insect pests. The chemical structure of sulfoxaflor is unique, and it has been shown to have a low toxicity profile for non-target organisms.
Wirkmechanismus
The mechanism of action of 4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one involves binding to the nicotinic acetylcholine receptor in the insect's nervous system. This binding disrupts the normal functioning of the receptor, leading to paralysis and death of the insect. Sulfoxaflor has been shown to have a high affinity for the receptor, making it a potent insecticide.
Biochemical and Physiological Effects:
Sulfoxaflor has been shown to have a low toxicity profile for non-target organisms, including mammals and birds. This is due to the high selectivity of 4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one for the insect nicotinic acetylcholine receptor, which is not present in mammals and birds. However, 4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one may have some effects on non-target insects, such as bees, which have a similar nicotinic acetylcholine receptor to the target pests.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfoxaflor has several advantages for use in laboratory experiments. It has a high potency and selectivity for insect pests, making it an effective tool for studying the nervous system of insects. Sulfoxaflor is also relatively easy to synthesize, making it readily available for use in research. However, 4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one may have limitations in certain experimental settings, such as those involving non-target insects or in vivo studies.
Zukünftige Richtungen
There are several future directions for research on 4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one. One area of research is the development of new sulfoximine-based insecticides with improved potency and selectivity. Another area of research is the study of the long-term effects of 4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one on non-target organisms, particularly bees and other pollinators. Finally, there is a need for research on the environmental fate of 4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one, including its persistence in soil and water, and its potential for bioaccumulation in food chains.
Wissenschaftliche Forschungsanwendungen
Sulfoxaflor has been extensively studied for its potential use as an insecticide in agriculture. It has been shown to be effective against a wide range of pests, including aphids, whiteflies, and thrips. Sulfoxaflor works by targeting the insect's nervous system, specifically by binding to the nicotinic acetylcholine receptor. This receptor is critical for the normal functioning of the insect's nervous system, and disruption of this system leads to paralysis and death of the insect.
Eigenschaften
IUPAC Name |
[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-8-12(17)9-11(2)15(10)16-21-22(18,19)14-6-4-13(20-3)5-7-14/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIFPEZIDJRKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOS(=O)(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-dichloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3957250.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B3957258.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-3-methylbutanoate](/img/structure/B3957266.png)
![5-[(diisopropylamino)methyl]-N-methyl-2-furamide hydrochloride](/img/structure/B3957268.png)
![6-chloro-3-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3957273.png)
![8-methoxy-3-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3957278.png)



![2-methyl-N-[4-({[(1S)-1-(3-methylpyridin-2-yl)ethyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B3957312.png)
![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3957319.png)
![1-(2-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3957328.png)
